(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine
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Overview
Description
(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a cyclopropyl group attached to a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Key steps include:
Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate precursors.
Introduction of Chlorine and Trifluoromethyl Groups: These groups are introduced via electrophilic aromatic substitution reactions.
Attachment of the Cyclopropyl Group: This step involves the formation of a cyclopropyl intermediate, which is then coupled with the methoxyphenyl moiety.
Final Assembly: The final step involves the coupling of the pyridine derivative with the cyclopropyl intermediate under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it suitable for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound shares some structural similarities but differs in its functional groups and applications.
Radical-triggered translocation compounds: These compounds also involve complex functionalization and have unique reactivity patterns.
Uniqueness
(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine is unique due to its combination of a pyridine ring with chlorine and trifluoromethyl groups, and a cyclopropyl group attached to a methoxyphenyl moiety. This unique structure imparts specific chemical and physical properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(E)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-1-[2-(4-methoxyphenyl)cyclopropyl]ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O2/c1-10(14-8-15(14)11-3-5-13(25-2)6-4-11)24-26-17-16(19)7-12(9-23-17)18(20,21)22/h3-7,9,14-15H,8H2,1-2H3/b24-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYRSCSHZVNIEC-YSURURNPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=C(C=C(C=N1)C(F)(F)F)Cl)C2CC2C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2CC2C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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